An In-Depth Technical Guide to the Physicochemical Properties of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride
This guide provides a comprehensive overview of the core physicochemical properties of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (CAS No. 2173991-95-0), a key building block in modern pharmaceutical and chemical research. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is fundamental to its effective application, from reaction design and optimization to formulation and quality control.
Introduction and Chemical Identity
1-tert-butylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by a tert-butyl group on the nitrogen atom and a carboxylic acid at the 4-position, supplied as a hydrochloride salt. This salt form generally enhances the compound's stability and aqueous solubility, making it a versatile intermediate in organic synthesis.[1] Its structure is crucial for its utility, offering a rigid scaffold that can be further functionalized.
Table 1: Chemical Identity of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride
| Identifier | Value | Source |
| CAS Number | 2173991-95-0 | [1][2] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [1] |
| Molecular Weight | 221.72 g/mol | [1] |
| SMILES | CC(C)(C)N1CCC(CC1)C(=O)O.Cl | [1] |
| Purity | Typically ≥98% | [1] |
Physical State and Appearance
While specific vendor documentation for 1-tert-butylpiperidine-4-carboxylic acid hydrochloride does not provide a detailed description of its appearance, related piperidine hydrochloride salts are typically white to off-white crystalline solids or powders.[3] The physical form is a critical parameter for handling, storage, and dissolution characteristics.
Recommended Storage and Handling
To maintain its integrity, 1-tert-butylpiperidine-4-carboxylic acid hydrochloride should be stored in an inert atmosphere at room temperature.[1] Standard safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended to avoid skin and eye irritation.[3][4][5]
Key Physicochemical Properties
A detailed understanding of the physicochemical properties is paramount for predicting the behavior of a compound in various experimental and physiological conditions.
Melting Point
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.
Causality Behind Experimental Choices: The use of a finely ground powder ensures uniform heat distribution. A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, providing an accurate measurement.
Methodology:
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Sample Preparation: Finely grind a small amount of the compound to a powder.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
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Heating: Heat the block rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Caption: Workflow for Melting Point Determination.
Solubility
The hydrochloride salt form is intended to improve the aqueous solubility of the parent compound.[1] However, specific quantitative solubility data for 1-tert-butylpiperidine-4-carboxylic acid hydrochloride in various solvents is not widely published. The solubility profile is critical for selecting appropriate solvents for reactions, purification, and formulation.
Table 2: Expected Solubility Profile
| Solvent | Expected Solubility | Rationale |
| Water | Soluble | The hydrochloride salt and the carboxylic acid group enhance polarity and hydrogen bonding potential. |
| Methanol/Ethanol | Soluble | Polar protic solvents are likely to dissolve the compound. |
| Dichloromethane | Sparingly Soluble to Insoluble | Lower polarity may limit solubility. |
| Diethyl Ether | Insoluble | Non-polar aprotic solvent is unlikely to dissolve the ionic salt. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. The extended equilibration time allows the system to reach thermodynamic equilibrium. Analysis of the supernatant after centrifugation ensures that only the dissolved compound is quantified.
Methodology:
-
Preparation: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
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Phase Separation: Centrifuge the sample to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration using a validated analytical method (e.g., HPLC-UV).
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group. The protons on the piperidine ring would appear as multiplets, and the acidic proton of the carboxylic acid may be a broad singlet, or may exchange with solvent protons. The proton on the nitrogen will also be present due to the hydrochloride salt.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbons of the piperidine ring, and the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be expected around 1700-1725 cm⁻¹. The N-H stretch of the protonated amine would also be present.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the free base (185.27 g/mol ). [7]Depending on the ionization technique used (e.g., ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 186.28.
Conclusion
1-tert-butylpiperidine-4-carboxylic acid hydrochloride is a valuable synthetic intermediate with physicochemical properties that make it suitable for a range of applications in research and development. This guide has provided an in-depth overview of its key characteristics and outlined standard experimental protocols for their determination. While specific experimental data for some properties of this exact compound are not widely published, the provided information, based on its chemical structure and data from close analogues, serves as a robust foundation for its effective use in the laboratory.
References
- 1-(tert-Butyl)piperidine-4-carboxylic Acid Hydrochloride: A Reliable Chemical Compound. (n.d.).
- Fun, H.-K., Arshad, S., Dinesh, Vivek, S., & Nagaraja, G. K. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2215.
- 1-(tert-Butyl)piperidine-4-carboxylic acid hydrochloride. (n.d.).
- 1-tert-Butylpiperidine-4-carboxylic acid hydrochloride. (n.d.). PubChem.
- 1-(tert-butyl)piperidine-4-carboxylic acid 97% | CAS: 1368718-18-6 | AChemBlock. (2026, March 6).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
- SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet - Aaronchem. (2024, November 1).
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- 1. Pannellum [meiji.ac.jp]
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- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(tert-butyl)piperidine-4-carboxylic acid 97% | CAS: 1368718-18-6 | AChemBlock [achemblock.com]
